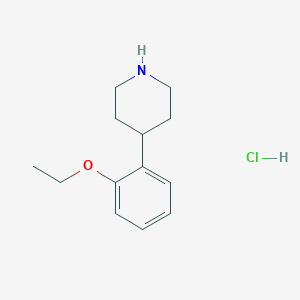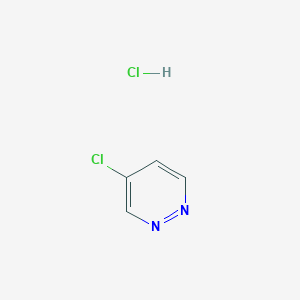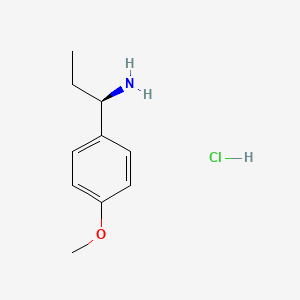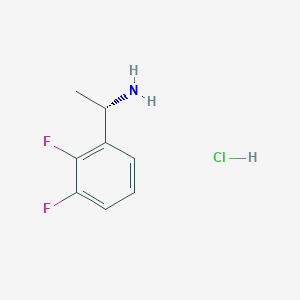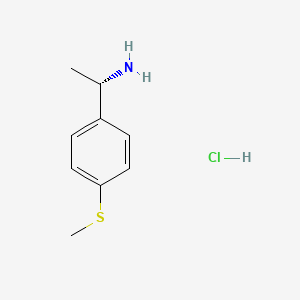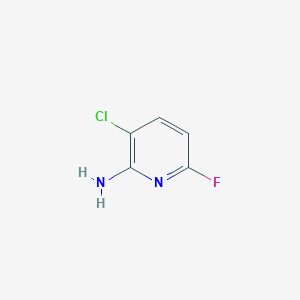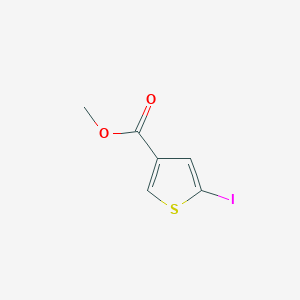
Methyl 5-iodothiophene-3-carboxylate
Overview
Description
“Methyl 5-iodothiophene-3-carboxylate” is a chemical compound used in scientific research. It has a CAS Number of 88770-20-1 and a molecular weight of 268.08 . The IUPAC name for this compound is “methyl 5-iodo-3-thiophenecarboxylate” and its InChI code is "1S/C6H5IO2S/c1-9-6 (8)4-2-5 (7)10-3-4/h2-3H,1H3" .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, often involves ring-forming multicomponent reactions . For instance, methyl 5-aryl-3-hydroxythiophene-2-carboxylates can be prepared from the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula "C6H5IO2S" . This compound belongs to the class of organic compounds known as thiophene carboxylic acids and derivatives. These are compounds containing a thiophene ring which bears a carboxylic acid.Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 72-75 degrees Celsius .Scientific Research Applications
Photochemical Synthesis
Methyl 5-iodothiophene-3-carboxylate has been utilized in photochemical synthesis processes. For instance, it undergoes arylation through a photochemical process, leading to the formation of various aryl and heteroaryl derivatives. This reactivity is significant in the synthesis of naturally occurring compounds like bithiophenes (D’Auria et al., 1989).
Synthesis of Biologically Active Compounds
The compound has been employed in the synthesis of thieno[2,3-c]quinolines, which are tested for their biological activities. For example, its reduction leads to the formation of cyclic hydroxamic acid and lactams, which are further processed to form various biologically active compounds, including chloroquine analogues (Görlitzer et al., 2004).
Chemical Reactions and Functionalization
This compound is also a key player in various chemical reactions. It participates in reactions such as iodocyclization to produce substituted 3-iodothiophenes and is a precursor for synthesizing various heterocyclic compounds (Gabriele et al., 2012).
Development of Antibacterial Agents
The compound's derivatives have been explored in the synthesis of new antibacterial agents. For example, it was used in the preparation of fluoronaphthyridines, which show promising antibacterial activities (Bouzard et al., 1992).
Synthesis of Organic Materials
Additionally, this compound is instrumental in synthesizing organic materials like thiophenes and related compounds, demonstrating its versatility in organic chemistry (Rao et al., 2014).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The GHS pictogram GHS07 is associated with this compound .
Mechanism of Action
Target of Action
Methyl 5-iodothiophene-3-carboxylate is a thiophene derivative . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities
Result of Action
As a thiophene derivative, it may share some of the known effects of this class of compounds, such as anticancer, anti-inflammatory, and antimicrobial effects . .
properties
IUPAC Name |
methyl 5-iodothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAMEEQCWLGHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine](/img/structure/B1424410.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1424411.png)
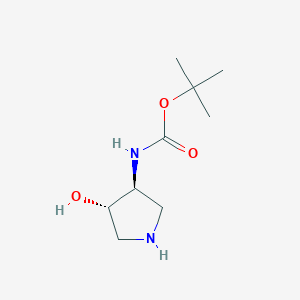
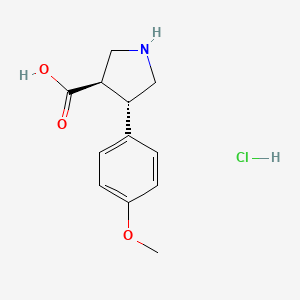
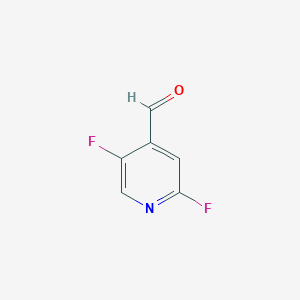

![Spiro[3.5]nonan-7-ylmethanol](/img/structure/B1424419.png)

